L-Leucine-1-13C

Catalog No.
S533356
CAS No.
74292-94-7
M.F
C513CH13NO2
M. Wt
132.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Leucine-1-13C

CAS Number

74292-94-7

Product Name

L-Leucine-1-13C

IUPAC Name

(2S)-2-amino-4-methyl(113C)pentanoic acid

Molecular Formula

C513CH13NO2

Molecular Weight

132.17 g/mol

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i6+1

InChI Key

ROHFNLRQFUQHCH-SANWUMGISA-N

SMILES

CC(C)CC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

L-Leucine-1-13C; L-(1-13C)Leucine; (1-13C)Leucine;

Canonical SMILES

CC(C)CC(C(=O)O)N

Isomeric SMILES

CC(C)C[C@@H]([13C](=O)O)N

Description

The exact mass of the compound L-Leucine-1-13C is 132.098 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tracing Protein Synthesis

L-Leucine-1-13C can be used as a tracer molecule to study protein synthesis in cells and organisms. When incorporated into the diet or administered through other means, L-Leucine-1-13C is taken up by cells and used to build new proteins. By analyzing the incorporation of the Carbon-13 isotope into these newly synthesized proteins, researchers can gain insights into the rate and efficiency of protein synthesis []. Techniques like Mass Spectrometry (MS) are then used to detect the presence and abundance of the isotope in the proteins, revealing details about protein turnover and specific pathways involved.

Here are some specific examples of how L-Leucine-1-13C is used in protein synthesis research:

  • Investigating the effects of nutrients or drugs on protein synthesis: Researchers can use L-Leucine-1-13C to measure changes in protein synthesis rates in response to different stimuli, such as dietary changes, exercise, or pharmacological interventions [].
  • Studying protein synthesis in specific tissues or organs: By isolating proteins from specific tissues, researchers can use L-Leucine-1-3C to assess protein synthesis rates in different parts of the body.

L-Leucine-1-13C is a stable isotope-labeled form of the essential amino acid L-leucine, which is crucial for protein synthesis and various metabolic processes in living organisms. The molecular formula for L-Leucine-1-13C is C6H13N1O2, and it features a carbon-13 isotope at the first carbon position of the leucine molecule. This isotopic labeling is significant for research applications, particularly in metabolic studies and tracer experiments.

L-Leucine itself is one of the branched-chain amino acids (BCAAs), which also include isoleucine and valine. It plays a vital role in muscle metabolism, promoting protein synthesis, and regulating blood sugar levels. The incorporation of the carbon-13 isotope allows researchers to trace metabolic pathways and understand the dynamics of amino acid utilization in biological systems .

  • Protein synthesis: L-leucine is a building block for protein synthesis [].
  • Muscle growth and repair: L-leucine stimulates muscle protein synthesis and plays a role in muscle growth and repair.
  • Blood sugar regulation: L-leucine can stimulate insulin secretion, helping regulate blood sugar levels.
Similar to its non-labeled counterpart. Key reactions include:

  • Transamination: L-Leucine can undergo transamination to form α-ketoisocaproate, which is an important intermediate in amino acid metabolism.
  • Decarboxylation: It can be decarboxylated to produce isoamylamine, contributing to neurotransmitter synthesis.
  • Peptide Bond Formation: As an amino acid, it can react with other amino acids to form peptides and proteins through peptide bond formation.

The presence of the carbon-13 isotope allows for enhanced tracking of these reactions in metabolic studies using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

L-Leucine-1-13C exhibits biological activities consistent with those of L-leucine. It is involved in:

  • Protein Synthesis: L-Leucine stimulates muscle protein synthesis by activating the mammalian target of rapamycin (mTOR) pathway, which is essential for muscle growth and repair.
  • Energy Production: It plays a role in energy metabolism by being converted into glucose through gluconeogenesis during fasting or intense exercise.
  • Regulation of Blood Sugar Levels: L-Leucine has been shown to help regulate insulin secretion and maintain blood glucose levels.

Studies using L-Leucine-1-13C have provided insights into how dietary leucine influences muscle recovery and metabolic responses during exercise .

Several methods exist for synthesizing L-Leucine-1-13C:

  • Chemical Synthesis: Traditional synthetic routes involve the use of labeled precursors and specific reagents to introduce the carbon-13 label at the desired position.
  • Biotechnological Approaches: Microbial fermentation processes can be employed where genetically modified organisms produce L-Leucine with carbon-13 labeling through metabolic engineering.
  • Enzymatic Methods: Enzymatic catalysis can selectively incorporate carbon-13 into L-leucine, providing high yields and purity .

These methods allow researchers to obtain L-Leucine-1-13C with varying degrees of isotopic enrichment for specific experimental needs.

Interaction studies involving L-Leucine-1-13C focus on its effects on various biological systems:

  • Muscle Protein Synthesis: Research has shown that when labeled leucine is administered, its incorporation into muscle proteins can be quantitatively measured, providing insights into anabolic responses.
  • Metabolic Pathways: Studies have explored how L-Leucine interacts with insulin signaling pathways and its role in energy homeostasis.

These interactions are critical for understanding how dietary components influence health and disease states .

Several compounds are structurally or functionally similar to L-Leucine-1-13C. Here’s a comparison highlighting their uniqueness:

CompoundStructureUnique Features
L-IsoleucineC6H13N1O2Another branched-chain amino acid; important for immune function.
L-ValineC5H11N1O2Essential amino acid; supports muscle metabolism but less potent than leucine in stimulating protein synthesis.
L-LeucineC6H13N1O2Non-labeled form; primary compound used for comparison.
D-LeucineC6H13N1O2D-enantiomer; less biologically active than its L-form.

L-Leucine-1-13C stands out due to its isotopic labeling, allowing detailed tracking within biological systems, which other similar compounds cannot provide .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.5

Exact Mass

132.098

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I36PJ2DN56

Wikipedia

(1-~13~C)Leucine

Dates

Modify: 2023-08-15
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